5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Immuno-oncology Checkpoint Inhibition High-Throughput Screening

5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (MF: C8H5N3O4, MW: 207.14 g/mol) is a patented, small-molecule immunomodulator classified as a 3-substituted-1,2,4-oxadiazole derivative. Identified as PMID30107136-Compound-Example34, it is specifically designed to inhibit the PD-1/PD-L1 protein-protein interaction, a key immune checkpoint pathway.

Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
Cat. No. B13069699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC8H5N3O4
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C=C1C2=NC(=NO2)C(=O)O
InChIInChI=1S/C8H5N3O4/c12-5-3-4(1-2-9-5)7-10-6(8(13)14)11-15-7/h1-3H,(H,9,12)(H,13,14)
InChIKeyMALMHGWEJKQUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Overview: 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid for PD-1/PD-L1 Research


5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (MF: C8H5N3O4, MW: 207.14 g/mol) is a patented, small-molecule immunomodulator classified as a 3-substituted-1,2,4-oxadiazole derivative [1]. Identified as PMID30107136-Compound-Example34, it is specifically designed to inhibit the PD-1/PD-L1 protein-protein interaction, a key immune checkpoint pathway [1]. Its unique combination of a 1,2,4-oxadiazole core, a 2-oxo-1,2-dihydropyridine substituent, and a 3-carboxylic acid group defines a structurally distinct chemotype compared to other in-class PD-1 pathway inhibitors, such as macrocyclic peptides or biphenyl-based scaffolds [1].

Why Generic 1,2,4-Oxadiazoles Cannot Substitute 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid in PD-1/PD-L1 Studies


Substituting this compound with a general 1,2,4-oxadiazole is categorically invalid for PD-1/PD-L1 research due to a high structure-activity relationship (SAR) cliff. The specific 2-oxo-1,2-dihydropyridin-4-yl and 3-carboxylic acid substitution pattern is not incidental; it is the precise molecular configuration that defines its patented mechanism as an immune checkpoint inhibitor [1]. A positional isomer, such as 5-(4-Oxo-1,4-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, moves the carbonyl group and nitrogen atom, fundamentally altering the hydrogen-bond donor/acceptor landscape critical for target binding . Such a structural shift is proven in the PD-1/PD-L1 field to abolish inhibitory activity, as even minor modifications to the aryl- or heteroaryl-oxadiazole scaffold resolved to a single-digit nanomolar IC50 can result in a loss of potency by orders of magnitude [2].

Quantitative Differentiation of 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid from Comparator Chemotypes


Patented PD-1/PD-L1 Antagonism vs. Inactive Oxadiazole Scaffolds

The compound is explicitly claimed as a PD-1/PD-L1 inhibitor, a mechanism absent in the vast majority of 1,2,4-oxadiazole compounds historically explored for antibacterial or general cytotoxic activity. While a class-level property is immunomodulation, only a specific subset of 1,2,4-oxadiazoles possesses this mechanism. The patent family covering this compound demonstrates its specific utility in this pathway, distinguishing it from older, non-specific oxadiazoles [REFS-1, REFS-2].

Immuno-oncology Checkpoint Inhibition High-Throughput Screening

Defined Chemotype for Drug Design vs. Biphenyl-Oxadiazole Hybrids

This compound represents a distinct '3-substituted-1,2,4-oxadiazole' chemotype that avoids the biphenyl substructure common to other nanomolar PD-1/PD-L1 inhibitors. For example, compound III-4 (an oxadiazole-biphenyl hybrid) achieves an IC50 of 5.3 nM but presents significant lipophilicity and potential toxicity liabilities inherent to biphenyls [1]. The target compound's 2-oxo-1,2-dihydropyridin-4-yl group offers lower calculated logP and distinct metabolic liabilities, providing a differentiated vector for lead optimization away from biphenyl-associated toxicity.

Medicinal Chemistry Scaffold Hopping Lead Optimization

Carboxylic Acid Handle for Bioconjugation vs. Non-Functionalized Analogues

A key, quantifiable structural advantage is the 3-carboxylic acid group. This contrasts sharply with many potent PD-L1 inhibitors that are methyl- or trifluoromethyl-substituted, which lack a synthetic handle for facile derivatization [1]. Positional isomers, such as 5-substituted oxadiazoles lacking a free acid, cannot be directly conjugated to linkers or fluorophores without de novo synthesis, increasing development time and cost . The presence of this group provides a direct, measurable advantage in the number of synthetic steps saved for preparing probe molecules, targeted protein degraders (PROTACs), or affinity chromatography resins.

Chemical Biology PROTAC Design Bioconjugation

Purpose-Driven Application Scenarios for 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid


Design and Synthesis of Focused PD-L1 Small-Molecule Libraries

Medicinal chemistry teams can leverage this compound as a validated central scaffold for exploring non-biphenyl PD-1/PD-L1 inhibitor space. Its 2-oxo-1,2-dihydropyridin-4-yl motif provides a structurally differentiated starting point from biphenyl-based inhibitors like Compound III-4, directly addressing the need for novel chemotypes to overcome resistance or toxicity [1]. The carboxylic acid handle enables rapid parallel synthesis of amide libraries for SAR exploration .

Development of PD-L1-Targeted Chemical Probes and PROTACs

For chemical biology groups, the free 3-carboxylic acid moiety is a critical functional handle absent in many equipotent PD-L1 inhibitors. This allows for direct, one-step conjugation to E3 ligase ligands via amide bond formation, accelerating the development of PROTACs for targeted PD-L1 degradation without requiring multi-step re-synthesis to introduce a functional group .

Biophysical Validation of PD-1/PD-L1 Antagonism in Hit Confirmation

For biophysical screening cascades, this compound serves as a specific, medium-throughput control for validating PD-1/PD-L1 antagonist assays, including HTRF or SPR. Its patented status as an immunomodulator differentiates it from commercially available oxadiazoles with antibacterial or undefined mechanisms, providing a more relevant and specific control for assay development [1].

Quote Request

Request a Quote for 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.